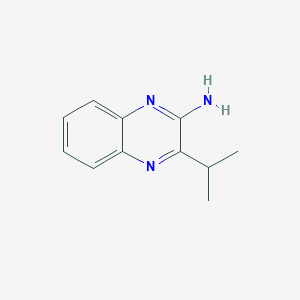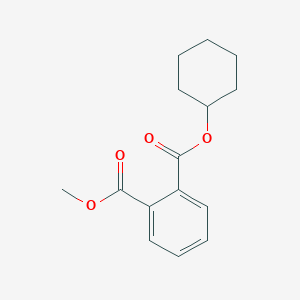
Tris(4-ethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-ethylphenyl) phosphate: is an organophosphorus compound with the molecular formula C24H27O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. The compound is known for its stability and effectiveness in enhancing the fire resistance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl) phosphate can be synthesized through the reaction of 4-ethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is purified through distillation or recrystallization.
4-ethylphenol: is reacted with .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Tris(4-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphite derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often involve or .
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Tris(4-ethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of flame-retardant materials, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of tris(4-ethylphenyl) phosphate involves its interaction with molecular targets such as proteins and enzymes . The compound can inhibit certain enzymatic activities, leading to its effectiveness as a flame retardant. It can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
- Tris(4-methylphenyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(4-ethylphenyl) phosphate is unique due to its specific ethyl group substitution on the phenyl rings, which enhances its flame-retardant properties compared to other similar compounds. For example, tris(4-methylphenyl) phosphate has a methyl group instead of an ethyl group, which affects its reactivity and effectiveness .
Properties
CAS No. |
3820-69-7 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tris(4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-7-13-22(14-8-19)26-29(25,27-23-15-9-20(5-2)10-16-23)28-24-17-11-21(6-3)12-18-24/h7-18H,4-6H2,1-3H3 |
InChI Key |
BMPBPTNLNBRGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC)OC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


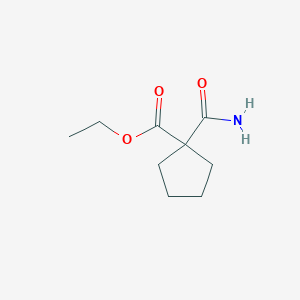
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)
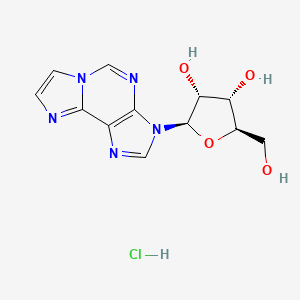
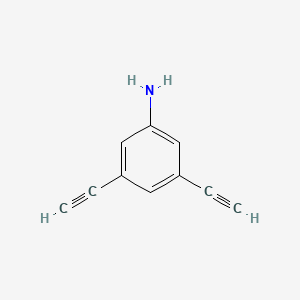
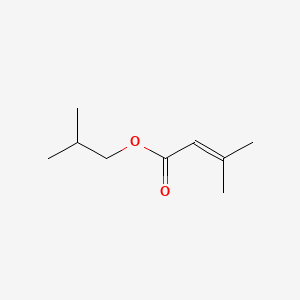
![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)


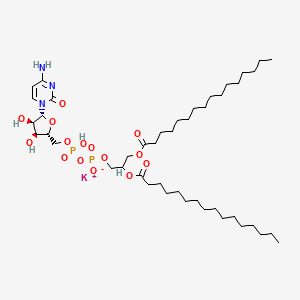
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)
